Tert-butyl (r)-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the tetrazole ring and piperidine moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting with the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency and selectivity of the protection process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents such as KMnO4 and OsO4.
Reduction: Reactions with reducing agents like NaBH4 and LiAlH4.
Substitution: Nucleophilic substitution reactions involving reagents such as RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include bases like LDA and t-BuOK, as well as electrophiles such as RCOCl and RCHO . The reaction conditions can vary depending on the desired transformation, with some reactions requiring anhydrous conditions and others proceeding efficiently in aqueous media.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity . The presence of the tetrazole ring and piperidine moiety contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbanilate: A related compound with a similar tert-butyl carbamate structure.
tert-Butyl (2-aminophenyl)carbamate: Another compound featuring a tert-butyl carbamate group, used in various chemical transformations.
Uniqueness
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields of research further highlight its versatility and significance.
Properties
Molecular Formula |
C34H47N7O4 |
---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-1-oxo-1-[[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C34H47N7O4/c1-33(2,3)45-32(44)36-34(4,5)31(43)35-28(17-11-14-24-12-7-6-8-13-24)30(42)41-22-20-26(21-23-41)27-16-10-9-15-25(27)18-19-29-37-39-40-38-29/h6-10,12-13,15-16,26,28H,11,14,17-23H2,1-5H3,(H,35,43)(H,36,44)(H,37,38,39,40)/t28-/m1/s1 |
InChI Key |
GRVALWNASWBZPE-MUUNZHRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.